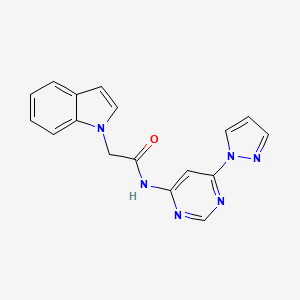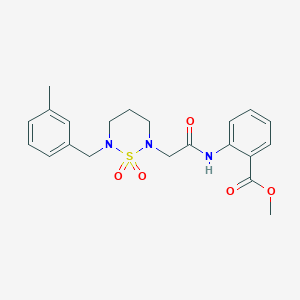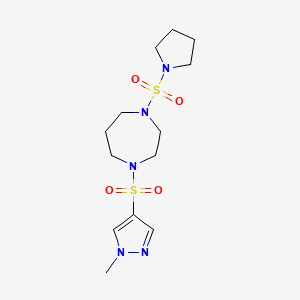
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide, also known as PIPER, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PIPER has been shown to have a high affinity for a specific protein target, making it a promising tool for research and drug development.
Wirkmechanismus
The exact mechanism by which N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide interacts with its protein target is not fully understood, but it is believed to bind to a specific site on the protein and prevent its normal activity. This can lead to changes in downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
Studies have shown that N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses, among other effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in lab experiments is its high affinity and specificity for its protein target, which allows for precise manipulation of cellular processes. However, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use.
Zukünftige Richtungen
There are many potential future directions for research involving N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide. Some possible areas of investigation include:
1. Further elucidation of the mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide and its protein target.
2. Investigation of the effects of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in different cellular and disease models.
3. Development of new N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide derivatives with improved solubility and bioactivity.
4. Exploration of the potential therapeutic applications of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in various diseases, such as cancer and autoimmune disorders.
5. Investigation of the potential use of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide as a research tool for studying the role of its protein target in various cellular processes.
In conclusion, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. Its high affinity and specificity for a specific protein target make it a promising tool for research and drug development. Further investigation is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been described in several publications. One method involves the reaction of 4-amino-6-(1H-pyrazol-1-yl)pyrimidine with 2-(1H-indol-1-yl)acetic acid in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been used in a variety of scientific studies to investigate the role of its protein target in various cellular processes. It has been shown to inhibit the activity of this protein both in vitro and in vivo, leading to changes in cell signaling, gene expression, and other physiological responses.
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(11-22-9-6-13-4-1-2-5-14(13)22)21-15-10-16(19-12-18-15)23-8-3-7-20-23/h1-10,12H,11H2,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQKQCMFKXVQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793347.png)


![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2793353.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2793354.png)

![2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793356.png)

![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B2793360.png)
![1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2793361.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)

![2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)